molecular formula C57H41N3 B13884329 9,9-Dimethyl-10-phenyl-2,7-bis-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine

9,9-Dimethyl-10-phenyl-2,7-bis-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine

Cat. No.: B13884329
M. Wt: 768.0 g/mol
InChI Key: QQPFCKMKLTXHDH-UHFFFAOYSA-N
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Description

9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine is a complex organic compound known for its applications in organic electronics. It is particularly utilized as a Hole Transport / Electron Blocking Layer (HTL / EBL) polymer in solution-processed light-emitting diodes (LEDs), such as green quantum dot light-emitting diodes (QD-LEDs) .

Preparation Methods

The synthesis of 9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine typically involves a single-step Buchwald–Hartwig amination reaction. This reaction is carried out between dimethyl acridine and carbazole moieties. The reaction conditions include the use of palladium catalysts and appropriate ligands under an inert atmosphere . Industrial production methods may involve scaling up this synthetic route while ensuring high purity and yield.

Chemical Reactions Analysis

9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for amination, oxidizing agents like potassium permanganate for oxidation, and reducing agents like LiAlH4 for reduction. Major products formed from these reactions include various acridine and carbazole derivatives.

Scientific Research Applications

9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine involves its role as a Hole Transport / Electron Blocking Layer (HTL / EBL) polymer. It facilitates the transport of holes (positive charge carriers) while blocking electrons, thereby enhancing the efficiency of light-emitting diodes. The molecular targets and pathways involved include the interaction with the active layers of OLEDs, leading to improved charge transport and light emission .

Comparison with Similar Compounds

Similar compounds to 9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine include:

The uniqueness of 9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine lies in its specific molecular structure, which provides optimal hole transport and electron blocking properties, making it highly effective in enhancing the performance of OLEDs.

Properties

Molecular Formula

C57H41N3

Molecular Weight

768.0 g/mol

IUPAC Name

9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine

InChI

InChI=1S/C57H41N3/c1-57(2)49-36-40(38-26-30-53-47(34-38)45-22-12-14-24-51(45)58(53)42-16-6-3-7-17-42)28-32-55(49)60(44-20-10-5-11-21-44)56-33-29-41(37-50(56)57)39-27-31-54-48(35-39)46-23-13-15-25-52(46)59(54)43-18-8-4-9-19-43/h3-37H,1-2H3

InChI Key

QQPFCKMKLTXHDH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)N(C7=C1C=C(C=C7)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC=C1)C1=CC=CC=C1)C

Origin of Product

United States

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